![molecular formula C21H25FN2O2 B5065410 N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5065410.png)
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide (EFDP) is a chemical compound used in scientific research for its potential therapeutic effects. The synthesis method of EFDP, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide's mechanism of action involves its interaction with dopamine and serotonin receptors in the brain. As a dopamine D1 receptor antagonist, N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide blocks the binding of dopamine to these receptors, which may contribute to its antidepressant effects. As a partial agonist of the serotonin 5-HT1A receptor, N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide activates these receptors to a lesser extent than serotonin itself, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to increase extracellular levels of serotonin and dopamine in the prefrontal cortex and striatum of rats. This suggests that N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide may modulate the activity of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further research into its potential therapeutic effects. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a treatment for various medical conditions.
Direcciones Futuras
Future research on N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide could focus on its potential as a treatment for specific medical conditions, such as depression, anxiety, and addiction. Studies could also investigate the optimal dosage and administration of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide, as well as its potential interactions with other medications. Additionally, the development of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide analogs with improved efficacy and safety profiles could be explored.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-fluorobenzylamine with 2-ethoxybenzoyl chloride to form N-(2-ethoxyphenyl)-2-(2-fluorobenzyl)acetamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential as a treatment for various medical conditions, including depression, anxiety, and addiction. Studies have shown that N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide acts as a selective dopamine D1 receptor antagonist and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-2-26-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAIVMGISUQQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.